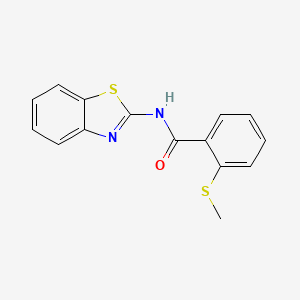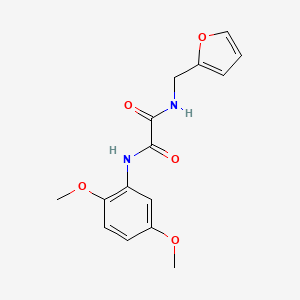
5-(5-bromo-2-fluorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-bromo-2-fluorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(5-bromo-2-fluorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have reported that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are known to play a role in inflammation. Finally, the compound has been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal strains, reduce inflammation, and lower blood glucose levels. Additionally, the compound has been shown to exhibit antioxidant activity, which may play a role in its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(5-bromo-2-fluorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its diverse biological activities. The compound has been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities, making it a versatile compound for various studies. Additionally, the compound is relatively easy to synthesize, which makes it readily available for researchers. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in some studies.
Orientations Futures
There are several future directions for the study of 5-(5-bromo-2-fluorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of the compound as a therapeutic agent for cancer, bacterial and fungal infections, inflammatory disorders, and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Finally, the compound may be used as a lead compound for the development of new thiazolidinone derivatives with improved biological activity and reduced toxicity.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities. The compound has been extensively studied for its potential therapeutic applications and has been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The compound is relatively easy to synthesize, which makes it readily available for researchers. However, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Additionally, the compound may be used as a lead compound for the development of new thiazolidinone derivatives with improved biological activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of 5-(5-bromo-2-fluorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 5-bromo-2-fluorobenzaldehyde and 3-nitrothiophene-2-carboxylic acid hydrazide in the presence of acetic anhydride. The resulting product is then treated with thiosemicarbazide to obtain the final product. This synthesis method has been reported in the literature and has been used by several researchers to obtain the compound for their studies.
Applications De Recherche Scientifique
5-(5-bromo-2-fluorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. Additionally, the compound has been reported to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory disorders. Finally, the compound has been shown to possess antidiabetic activity, making it a potential therapeutic agent for the treatment of diabetes.
Propriétés
IUPAC Name |
(5E)-5-[(5-bromo-2-fluorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrFN2O3S2/c17-10-4-5-13(18)9(6-10)7-14-15(21)19(16(24)25-14)11-2-1-3-12(8-11)20(22)23/h1-8H/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXDLRFQFMPUTA-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(=CC3=C(C=CC(=C3)Br)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5000680.png)


![2-[4-(3-{[2-(4-tert-butylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5000699.png)
![2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5000701.png)
![5-{[(2,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000709.png)
![ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5000717.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5000725.png)



![3-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5000749.png)